molecular formula C14H17N3O5S B2913201 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1798488-62-6

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2913201
CAS RN: 1798488-62-6
M. Wt: 339.37
InChI Key: GFIHPWSGLCAQFD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl group, a pyrazole group, and a sulfonamide group . These groups are common in many pharmaceuticals and bioactive compounds, suggesting that this compound could potentially have biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the pyrazole group is a type of heterocycle containing nitrogen, and the sulfonamide group contains a sulfur atom bonded to two oxygen atoms and an amine group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzo[d][1,3]dioxol-5-yl, pyrazole, and sulfonamide groups each have distinct reactivity profiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. Compounds with similar structures often have similar properties .

Scientific Research Applications

COX-2 Inhibition and Potential Therapeutic Applications

The chemical compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide belongs to a class of molecules that have been studied for their ability to inhibit cyclooxygenase-2 (COX-2). Research on similar sulfonamide-containing 1,5-diarylpyrazole derivatives has demonstrated potent and selective inhibition of COX-2, an enzyme involved in inflammation and pain. The synthesis and biological evaluation of these compounds have led to the identification of celecoxib, a drug currently used for the treatment of rheumatoid arthritis and osteoarthritis, highlighting the therapeutic potential of this chemical class in managing inflammatory conditions (Penning et al., 1997).

Carbonic Anhydrase Inhibition and Antimicrobial Activity

Further research into sulfonamide derivatives has uncovered their inhibitory effects on carbonic anhydrase isoenzymes, with implications for various medical applications. For instance, polymethoxylated-pyrazoline benzene sulfonamides have been investigated for their cytotoxic activities against tumor and non-tumor cell lines as well as for their carbonic anhydrase inhibitory activities. These studies suggest potential applications in cancer therapy and the management of conditions related to aberrant carbonic anhydrase activity (Küçükoglu et al., 2016).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety and potential applications .

Biochemical Analysis

Biochemical Properties

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The interaction with COX enzymes suggests potential anti-inflammatory properties. Additionally, it may interact with other biomolecules, such as tubulin, affecting microtubule dynamics and thus influencing cell division and apoptosis .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can alter cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cell lines by disrupting the cell cycle and promoting cell death . Furthermore, it can modulate signaling pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like COX, inhibiting their activity and thus reducing the production of pro-inflammatory mediators . Additionally, it can bind to tubulin, preventing its polymerization and thereby disrupting microtubule formation, which is essential for cell division . These interactions lead to changes in gene expression and cellular responses, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied to understand its stability and long-term impact on cellular functions. Over time, the compound remains stable under laboratory conditions, maintaining its biochemical activity. Prolonged exposure can lead to gradual degradation, which may affect its efficacy . Long-term studies have shown that it can cause sustained inhibition of cell proliferation and induce apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to healthy tissues . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions, including hydroxylation and conjugation . These metabolic processes are facilitated by enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is efficiently absorbed and distributed to various tissues, including the liver, kidneys, and tumor sites . The compound’s ability to cross cell membranes and accumulate in target tissues is essential for its therapeutic efficacy .

Subcellular Localization

Within cells, this compound localizes to specific subcellular compartments, such as the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. This subcellular distribution is critical for its activity, as it allows the compound to interact with its molecular targets effectively .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-14(18,10-3-4-12-13(5-10)22-9-21-12)8-16-23(19,20)11-6-15-17(2)7-11/h3-7,16,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIHPWSGLCAQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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